molecular formula CHF3O2S B189860 Difluoromethanesulfonyl fluoride CAS No. 1554-47-8

Difluoromethanesulfonyl fluoride

Cat. No. B189860
CAS RN: 1554-47-8
M. Wt: 134.08 g/mol
InChI Key: OEDFBJZWAYJCHE-UHFFFAOYSA-N
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Description

Difluoromethanesulfonyl fluoride is a chemical compound with the molecular formula CHF3O2S and a molecular weight of 134.08 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of difluoromethanesulfonyl fluoride has been reported in several studies . One study describes a new procedure to synthesize CF3SO2F gas for application in high-voltage insulation . Another study highlights the direct fluorosulfonylation with fluorosulfonyl radicals as a concise and efficient approach for producing sulfonyl fluorides .


Molecular Structure Analysis

Difluoromethanesulfonyl fluoride contains a total of 7 bonds, including 6 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 sulfone . The InChI code for this compound is 1S/CHF3O2S/c2-1(3)7(4,5)6/h1H .


Chemical Reactions Analysis

Difluoromethanesulfonyl fluoride has been used in various chemical reactions. For instance, it has been used in electrophilic difluoromethylthiolation reactions under copper catalysis . Enamines, indoles, β-keto esters, silyl enol ethers, and pyrroles were effectively reacted with difluoromethanesulfonyl fluoride, affording desired difluoromethylthio (SCF2H)-substituted compounds in good to high yields .


Physical And Chemical Properties Analysis

Difluoromethanesulfonyl fluoride is a liquid at room temperature with a molecular weight of 134.08 g/mol . It has a topological polar surface area of 42.5 Ų and a complexity of 130 .

Scientific Research Applications

  • Electrochemical Fluorination : Difluoromethanedisulfonyl fluoride is produced through electrochemical fluorination of methanedisulfonyl fluoride, serving as a precursor for difluoromethane disulfonic acid. This process achieved product yields of 75–82%, current efficiencies exceeding 66%, and electrical energy efficiencies of at least 33% (Klink, Wasser, & Liu, 1986).

  • Difluoromethylation and Trifluoromethylation Reagents : Difluoromethylation and trifluoromethylation reagents derived from tetrafluoroethane β-sultone are used in synthesizing a variety of fluoroalkylsulfonic acids and their derivatives. These reagents incorporate a CF2 group into various bonds and generate difluorocarbene under acidic conditions, which significantly expands the scope of carbene-based difluoromethylation reactions (Zhang et al., 2014).

  • Sulfonyl Fluoride Synthesis : A novel and environmentally benign electrochemical approach is used to prepare sulfonyl fluorides, valuable synthetic motifs, using widely available starting materials like thiols or disulfides combined with KF as an inexpensive fluoride source (Laudadio et al., 2019).

  • Improved Synthesis Method : An improved method for synthesizing difluoromethanesulfonic acid involves the decarboxylation of fluorosulfonyldifluoroacetic acid in the presence of sodium sulfate or sodium chloride. This process yields difluoromethanesulfonyl fluoride in moderate yield, which can be completely hydrolyzed to the corresponding acid (Chen & Wu, 1990).

  • Environmental Health Perspectives : Studies have shown the widespread exposure of the U.S. population to polyfluoroalkyl chemicals, including perfluorooctane sulfonate and perfluorooctanoic acid, derived from perfluorooctanesulfonyl fluoride. These compounds exhibit persistence and potential health concerns (Calafat et al., 2007).

  • Global Environmental Detection : Perfluorooctanesulfonyl fluoride-based compounds, degrading to perfluorooctanesulfonate, have been detected in human blood samples from various countries, indicating global environmental presence and varied exposure patterns (Kannan et al., 2004).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling difluoromethanesulfonyl fluoride . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Research on difluoromethanesulfonyl fluoride and related compounds is ongoing. For instance, one study reported the structural analyses of potassium (difluoromethanesulfonyl) (trifluoromethanesulfonyl)imide, which could provide further understanding on the structure-property relations of hydrogenated sulfonimide anions . Another study highlighted the potential of direct fluorosulfonylation with fluorosulfonyl radicals as a new approach for producing sulfonyl fluorides .

properties

IUPAC Name

difluoromethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O2S/c2-1(3)7(4,5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDFBJZWAYJCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50537891
Record name Difluoromethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50537891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluoromethanesulfonyl fluoride

CAS RN

1554-47-8
Record name Difluoromethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50537891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
R Haist, F Trautner, J Mohtasham, R Winter… - Journal of Molecular …, 2000 - Elsevier
The gas phase structures of CF 3 SO 2 F, CHF 2 SO 2 F, and CHF 2 SO 2 Cl have been studied by gas electron diffraction (GED) and quantum chemical calculations (HF/6-31G ∗ and …
Number of citations: 5 www.sciencedirect.com
M Zhang, H Hou, B Wang - The Journal of Physical Chemistry A, 2023 - ACS Publications
As a potential insulation gas to replace sulfur hexafluoride (SF 6 ) due to environmental concerns, trifluoromethanesulonyl fluoride (CF 3 SO 2 F) has attracted great interests in various …
Number of citations: 2 pubs.acs.org
GL Gard, A Waterfeld, R Mews, J Mohtasham… - Inorganic …, 1990 - ACS Publications
Results The preparation and reactivity studies of new indiostannoxanes (2a-d and 3b) treated in this paper are summarized in Scheme I. A characterization was undertaken for 2a-d …
Number of citations: 12 pubs.acs.org
Q CHEN, S ZHU - Acta Chimica Sinica, 1986 - sioc-journal.cn
温度计未经校正. GO 用上海分析仪器厂 103 型气相层析仪测定, 聚全氟酷三嗦为固定相. IR 用 IR-440 仪测定. lHNMR 和 19FNMR 用 EM-360 型仪测定, 分别以 TM8 和 TFA 为外标. M8 用 GO…
Number of citations: 6 sioc-journal.cn
Q CHEN, S ZHU - Chinese Journal of Organic Chemistry, 1984 - sioc-journal.cn
Nucleophiles usually attack the sulfur atom of HCF 2S02F (2). However. reagents with stronger basicity such as RO-(R= H, C2Hs' HCF2CF2CHz'CsHs' etc) may either attack the sulfur …
Number of citations: 2 sioc-journal.cn
Q CHEN, S ZHU - Acta Chimica Sinica, 1986 - sioc-journal.cn
4 事由双环 [1.2. 勾体系重排成双环 [2.2. 勾体系, 实验发现, 在碱性条件下重排反应很易发生; 在酸性条件下则较稳定. α 一起酣 4 及一叶获碱这类生物碱的氢谱很复杂, 很多吸收峰都聚集在 ð 1,.…
Number of citations: 3 sioc-journal.cn
M Kobayashi, T Inoguchi, T Iida, T Tanioka… - Journal of fluorine …, 2003 - Elsevier
… The partially fluorinated byproducts (fluoromethanesulfonyl fluoride and difluoromethanesulfonyl fluoride) could be recycled and used as the starting materials for the preparation of …
Number of citations: 77 www.sciencedirect.com
GA Sokol'skii, IL Knunyants - Bulletin of the Academy of Sciences of the …, 1961 - Springer
… Thus when a 20-30 a]o aqueous solution of the acid was slowly heated to 100~ the yield of difluoromethanesulfonyl fluoride did not exceed 18a]o. If the acid was gradually dropped into …
Number of citations: 1 link.springer.com
QY Chen, SW Wu - Journal of fluorine chemistry, 1990 - Elsevier
… the presence of catalytic amounts of sodium sulfate or sodium chloride, fluorosulfonyldifluoroacetic acid (1) was decarboxylated in CH3CN-H20 to give …
Number of citations: 12 www.sciencedirect.com
QY Chen, SW Wu - Journal of fluorine chemistry, 1989 - Elsevier
In the presence of catalytic amounts of sodium sulfate or cuprous iodide, a variety of alkyl and aryl difluoromethyl ethers were synthesized in moderate yields by the reaction of the …
Number of citations: 87 www.sciencedirect.com

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